Peptide yy human

Übersicht

Beschreibung

Peptide YY, also known as peptide tyrosine tyrosine, is a short peptide consisting of 36 amino acids. It is released from cells in the ileum and colon in response to feeding and acts to reduce appetite. Peptide YY is related to the pancreatic peptide family and plays a significant role in regulating appetite and energy homeostasis .

Biochemische Analyse

Biochemical Properties

Peptide YY is involved in various biochemical reactions, primarily related to appetite regulation and gastrointestinal function. It interacts with several enzymes, proteins, and other biomolecules. The two major forms of peptide YY are PYY 1-36 and PYY 3-36, with PYY 3-36 being the most common form in circulation. PYY 3-36 binds to the Y2 receptor of the Y family of receptors, which are G protein-coupled receptors . This interaction inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing appetite .

Cellular Effects

Peptide YY exerts significant effects on various cell types and cellular processes. It influences cell function by binding to receptors in the brain, particularly the Y2 receptor, which decreases appetite and induces satiety . Additionally, peptide YY slows down the movement of food through the digestive tract by acting on the stomach and intestines . It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in energy homeostasis .

Molecular Mechanism

The molecular mechanism of peptide YY involves its binding to G protein-coupled receptors, primarily the Y2 receptor. This binding inhibits adenylate cyclase, reducing cyclic AMP levels and leading to decreased appetite . Peptide YY also interacts with other receptors, such as the Y1 and Y5 receptors, although its affinity for these receptors is lower . The peptide’s anorexigenic effects are mediated through these receptor interactions, which modulate neuronal activity in the hypothalamus and other brain regions involved in appetite regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of peptide YY can vary over time. Peptide YY is relatively stable, but its activity can be influenced by factors such as enzymatic degradation and receptor desensitization . Long-term studies have shown that chronic administration of peptide YY can lead to sustained reductions in food intake and body weight . The peptide’s effects may diminish over time due to receptor downregulation and other adaptive mechanisms .

Dosage Effects in Animal Models

The effects of peptide YY vary with different dosages in animal models. Low doses of peptide YY can effectively reduce food intake and body weight without causing adverse effects . Higher doses may lead to threshold effects, such as nausea and gastrointestinal discomfort . Toxic or adverse effects at high doses are generally minimal, but careful dose titration is necessary to achieve the desired therapeutic outcomes .

Metabolic Pathways

Peptide YY is involved in several metabolic pathways, including those related to appetite regulation and energy homeostasis. It interacts with enzymes such as dipeptidyl peptidase IV, which cleaves PYY 1-36 to form PYY 3-36 . This conversion is crucial for the peptide’s anorexigenic effects. Peptide YY also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and signaling pathways involved in glucose and lipid metabolism .

Transport and Distribution

Peptide YY is transported and distributed within cells and tissues through various mechanisms. It is released into the bloodstream after being secreted by enteroendocrine cells in the ileum and colon . Peptide YY binds to specific receptors on target cells, facilitating its transport and distribution. The peptide’s localization and accumulation are influenced by factors such as receptor expression and binding affinity .

Subcellular Localization

Peptide YY is primarily localized in the extracellular region and extracellular space, where it exerts its effects by binding to cell surface receptors . The peptide’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments or organelles . These modifications ensure that peptide YY reaches its intended sites of action, allowing it to effectively regulate appetite and energy homeostasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Peptide YY can be synthesized using solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of peptide YY involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, often involving automated peptide synthesizers. The final product is purified using high-performance liquid chromatography to ensure the removal of any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Peptide YY undergoes various chemical reactions, including:

Oxidation: Peptide YY can be oxidized at specific amino acid residues, such as methionine and cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Dithiothreitol or beta-mercaptoethanol are commonly used reducing agents.

Substitution: Amino acid substitution is typically achieved during the synthesis process using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of peptide YY and various analogs with substituted amino acids. These modifications can alter the peptide’s biological activity and stability .

Wissenschaftliche Forschungsanwendungen

Peptide YY has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating appetite and energy homeostasis.

Medicine: Explored as a potential therapeutic agent for obesity and related metabolic disorders. It has been shown to decrease food intake and improve glucose regulation.

Industry: Utilized in the development of appetite-suppressing drugs and supplements

Wirkmechanismus

Peptide YY exerts its effects by binding to neuropeptide Y receptors, specifically the Y2 receptor. This binding inhibits gastric motility and increases water and electrolyte absorption in the colon. Peptide YY also suppresses pancreatic secretion and reduces appetite by acting on the central nervous system. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway and the regulation of appetite and energy homeostasis .

Vergleich Mit ähnlichen Verbindungen

Peptide YY is part of the neuropeptide Y family, which includes neuropeptide Y and pancreatic polypeptide. These peptides share high sequence identity and similar structural motifs. peptide YY is unique in its specific role in regulating appetite and energy homeostasis. Neuropeptide Y primarily stimulates food intake, while pancreatic polypeptide regulates pancreatic secretion and gut motility .

List of Similar Compounds

- Neuropeptide Y

- Pancreatic polypeptide

- Peptide YY3-36 (a truncated form of peptide YY)

- Magainin 2 (a peptide with a similar structure found in the African clawed frog)

Eigenschaften

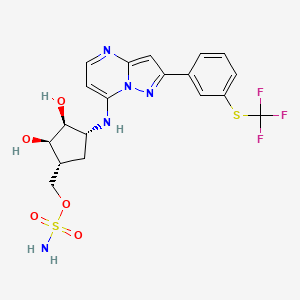

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C194H295N55O57/c1-17-99(12)154(244-183(299)143-36-25-73-247(143)188(304)115(196)80-104-37-47-110(253)48-38-104)185(301)228-125(28-18-19-67-195)189(305)248-74-26-34-141(248)181(297)225-122(59-64-149(264)265)159(275)218-102(15)187(303)246-72-24-33-140(246)180(296)214-90-147(261)219-120(58-63-148(262)263)164(280)240-137(88-152(270)271)169(285)217-101(14)158(274)242-139(92-251)190(306)249-75-27-35-142(249)182(298)226-124(61-66-151(268)269)166(282)224-123(60-65-150(266)267)167(283)230-128(77-95(4)5)171(287)238-135(86-145(198)259)176(292)222-117(30-21-69-211-192(203)204)162(278)234-132(83-107-43-53-113(256)54-44-107)174(290)235-131(82-106-41-51-112(255)52-42-106)168(284)216-100(13)157(273)241-138(91-250)179(295)233-127(76-94(2)3)170(286)221-118(31-22-70-212-193(205)206)163(279)237-134(85-109-89-209-93-215-109)175(291)236-133(84-108-45-55-114(257)56-46-108)173(289)231-129(78-96(6)7)172(288)239-136(87-146(199)260)177(293)232-130(79-97(8)9)178(294)243-153(98(10)11)184(300)245-155(103(16)252)186(302)227-119(32-23-71-213-194(207)208)160(276)223-121(57-62-144(197)258)165(281)220-116(29-20-68-210-191(201)202)161(277)229-126(156(200)272)81-105-39-49-111(254)50-40-105/h37-56,89,93-103,115-143,153-155,250-257H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,258)(H2,198,259)(H2,199,260)(H2,200,272)(H,209,215)(H,214,296)(H,216,284)(H,217,285)(H,218,275)(H,219,261)(H,220,281)(H,221,286)(H,222,292)(H,223,276)(H,224,282)(H,225,297)(H,226,298)(H,227,302)(H,228,301)(H,229,277)(H,230,283)(H,231,289)(H,232,293)(H,233,295)(H,234,278)(H,235,290)(H,236,291)(H,237,279)(H,238,287)(H,239,288)(H,240,280)(H,241,273)(H,242,274)(H,243,294)(H,244,299)(H,245,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213)/t99-,100-,101-,102-,103+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,153-,154-,155-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXLOPYTAAFMTN-SBUIBGKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C194H295N55O57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4310 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118997-30-1 | |

| Record name | Peptide yy human | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118997301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does Peptide YY Human interact with its target and what are the downstream effects?

A1: this compound (PYY) exerts its effects by binding to receptors in the neuropeptide Y (NPY) family. While the provided abstracts don't explicitly detail all the downstream effects, they do mention PYY's role in appetite regulation []. Specifically, one study found that human PYY exhibits high affinity for the human Pancreatic Polypeptide (PP) receptor []. This binding affinity follows a specific rank order, with human and bovine PP displaying the highest potency, followed by [Pro34]peptide YY, rat PP, and lastly, human peptide YY and neuropeptide Y []. This suggests that PYY may influence appetite and energy homeostasis through interactions with the PP receptor. Further research is needed to fully elucidate the downstream signaling pathways and physiological consequences of PYY binding to its receptors.

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: While the abstracts don't provide detailed SAR data for full PYY, they do offer insights into the structure-activity relationship of neuropeptide Y (NPY), a closely related peptide. One study investigating the antinociceptive effects of NPY found that the C-terminal fragments, particularly NPY18-36, NPY19-36, and NPY14-36, retained significant potency in the paw pressure test []. This suggests that the C-terminal region of NPY, and potentially PYY, plays a crucial role in its biological activity. The study also highlights that amidation of the C-terminus is essential for activity, as evidenced by the lack of effect observed with NPY1-36-OH and NPY18-36-OH [].

Q3: What is the role of computational chemistry and modeling in understanding this compound?

A3: One study utilized computational methods to investigate the electrostatic properties of peptides in the PP-fold family, including human PYY []. By analyzing the charge distribution, the study revealed a common pattern: negative charges clustered in the β-turn region and positive charges in the receptor-binding region []. This charge clustering creates a dipole moment directed from the β-turn towards the receptor-binding region, which is antiparallel to the α-helix dipole moment []. This antiparallel arrangement, stabilized by electrostatic forces, contributes significantly to the overall stability of the PP-fold structure []. These findings demonstrate how computational chemistry can provide valuable insights into the structure and stability of PYY and related peptides.

Q4: Are there any known analytical methods and techniques used to study this compound?

A4: While the provided abstracts don't delve into specific analytical techniques for PYY quantification, one study mentions using Northern blot analysis to determine the mRNA expression patterns of the human PP receptor []. This technique could potentially be adapted to study PYY expression levels in different tissues. Furthermore, the use of radioligand binding assays, such as the one employing 125I-labeled human pancreatic polypeptide to determine the binding affinity of the PP receptor [], is likely crucial for studying PYY-receptor interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-](/img/structure/B612279.png)

![[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate](/img/structure/B612280.png)

![6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B612286.png)